![molecular formula C8H22Cl2Si3 B096949 Bis(trimethylsilylmethyl)dichlorosilane CAS No. 18420-19-4](/img/structure/B96949.png)
Bis(trimethylsilylmethyl)dichlorosilane
Overview
Description
Bis(trimethylsilylmethyl)dichlorosilane is a chemical compound with the molecular formula C8H22Cl2Si3 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Bis(trimethylsilylmethyl)dichlorosilane consists of a silicon atom bonded to three methyl groups . This structural group is characterized by chemical inertness and a large molecular volume .
Chemical Reactions Analysis
Trimethylsilyl groups, which are part of the Bis(trimethylsilylmethyl)dichlorosilane molecule, are often used in organic chemistry to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . They are also used as temporary protecting groups during chemical synthesis .
Physical And Chemical Properties Analysis
Bis(trimethylsilylmethyl)dichlorosilane is a liquid substance . It has a molecular weight of 273.42 .
Scientific Research Applications
Polycrystalline Silicon Production
“Bis(trimethylsilylmethyl)dichlorosilane” plays a significant role in the production of polycrystalline silicon, which is a key material in modern electronic materials. The predominant technology for polycrystalline silicon production is the Siemens process, which includes the conversion of technical grade silicon to trichlorosilane followed by rectification and hydrogen reduction . The cost of product silicon can be reduced by improving the trichlorosilane synthesis process and equipment .
Solubility Studies and Complex Formation
“Bis(trimethylsilylmethyl)dichlorosilane” has been studied for its solubility in alkanes and its ability to form complexes with O- and N- donor ligands . In diluted solutions, bis(trimethylsilylmethyl)dichlorosilane exists as tetrameric aggregates, and more concentrated solutions reveal hexameric aggregates . This behavior reflects the high steric demand of the bis(trimethylsilylmethyl) group, which does not allow interactions with more than two lithium atoms .
Safety And Hazards
Bis(trimethylsilylmethyl)dichlorosilane is classified as a skin corrosive and eye irritant . It is advised to avoid breathing its vapors and to use personal protective equipment when handling it . In case of contact with skin or eyes, it is recommended to rinse with water and seek medical attention .
properties
IUPAC Name |
dichloro-bis(trimethylsilylmethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22Cl2Si3/c1-11(2,3)7-13(9,10)8-12(4,5)6/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJIRWLJFCIPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C[Si](C)(C)C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471837 | |
Record name | BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilylmethyl)dichlorosilane | |
CAS RN |
18420-19-4 | |
Record name | BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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